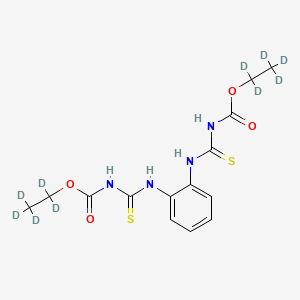

Thiophanat-ethyl-d10

Description

Properties

Molecular Formula |

C14H18N4O4S2 |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl N-[[2-(1,1,2,2,2-pentadeuterioethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |

InChI |

InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24)/i1D3,2D3,3D2,4D2 |

InChI Key |

YFNCATAIYKQPOO-MWUKXHIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Thiophanate-ethyl-d10: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiophanate-ethyl-d10, a deuterated analog of the broad-spectrum fungicide Thiophanate-ethyl. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical methodologies. Experimental protocols and diagrammatic representations of key processes are included to support research and development activities.

Chemical Structure and Properties

Thiophanate-ethyl-d10 is a stable isotope-labeled version of Thiophanate-ethyl, where ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This isotopic substitution results in a higher molecular weight, which is crucial for its use in mass spectrometry-based analytical techniques.

Chemical Structure:

-

Thiophanate-ethyl:

-

IUPAC Name: diethyl [1,2-phenylenebis(iminocarbonothioyl)]bis(carbamate)

-

Molecular Formula: C₁₄H₁₈N₄O₄S₂

-

-

Thiophanate-ethyl-d10:

-

IUPAC Name: diethyl-d10 [1,2-phenylenebis(iminocarbonothioyl)]bis(carbamate)

-

Molecular Formula: C₁₄H₈D₁₀N₄O₄S₂

-

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of Thiophanate-ethyl and its deuterated analog. Experimental data for Thiophanate-ethyl-d10 is limited; therefore, some properties are inferred to be similar to its non-deuterated counterpart, a common practice for isotopically labeled standards.

| Property | Thiophanate-ethyl | Thiophanate-ethyl-d10 |

| Molecular Weight | 370.47 g/mol | 380.53 g/mol |

| CAS Number | 23564-06-9[1] | 1398066-16-4 |

| Appearance | Colorless to pale brown crystalline powder[1] | Not specified (assumed to be a solid) |

| Melting Point | 191.7 °C[1] | Not experimentally determined (expected to be similar to Thiophanate-ethyl) |

| Water Solubility | Almost insoluble | Not experimentally determined (expected to be similar to Thiophanate-ethyl) |

| Organic Solvent Solubility | Sparingly soluble in most organic solvents | Soluble in Chloroform, Dichloromethane, DMSO |

| Odor | Faint sulfur odor[1] | Not specified |

Synthesis and Applications

Logical Synthesis Workflow

The synthesis would likely involve the use of deuterated ethanol (ethanol-d6) in the esterification step to introduce the deuterium labels.

Caption: Logical synthesis workflow for Thiophanate-ethyl-d10.

Application as an Internal Standard

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision in quantitative analysis. Thiophanate-ethyl-d10 is an ideal internal standard for the analysis of Thiophanate-ethyl for the following reasons:

-

Similar Chemical and Physical Behavior: It co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.

-

Mass Difference: The mass difference of 10 Da allows for easy differentiation from the non-labeled analyte by the mass spectrometer, eliminating interference.

-

Correction for Matrix Effects and Analyte Loss: It accurately compensates for variations in sample preparation, injection volume, and instrument response.

Biological Activity and Metabolic Pathway of Thiophanate-ethyl

Thiophanate-ethyl itself has weak fungicidal activity. Its primary mode of action involves its conversion within the plant or fungal cell into the highly active fungicide, carbendazim (also known as ethyl benzimidazol-2-ylcarbamate or EBC).[1] Carbendazim disrupts the assembly of β-tubulin, a protein essential for the formation of microtubules, thereby inhibiting mitosis and cell division in fungi.

Caption: Metabolic activation pathway of Thiophanate-ethyl.

Experimental Protocols

General Protocol for Sample Preparation and Analysis using Thiophanate-ethyl-d10 as an Internal Standard

This protocol provides a general workflow for the extraction and analysis of Thiophanate-ethyl from a solid matrix (e.g., fruit, soil) using Thiophanate-ethyl-d10 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: Experimental workflow for analysis using an internal standard.

Methodology:

-

Sample Homogenization: A representative portion of the solid sample is weighed and homogenized to ensure uniformity.

-

Internal Standard Spiking: A known amount of Thiophanate-ethyl-d10 solution is added to the homogenized sample. This is a critical step to ensure accurate quantification.

-

Extraction: An appropriate organic solvent (e.g., acetonitrile, ethyl acetate) is added to the sample. The mixture is then vigorously shaken or vortexed to extract the analyte and the internal standard.

-

Centrifugation: The sample is centrifuged to separate the solid matrix from the liquid extract.

-

Filtration: The supernatant is filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter before injection into the LC-MS/MS system.

-

LC-MS/MS Analysis: The filtered extract is injected into an LC-MS/MS system. The chromatographic conditions are optimized to separate Thiophanate-ethyl from other matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both Thiophanate-ethyl and Thiophanate-ethyl-d10.

-

Quantification: The concentration of Thiophanate-ethyl in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.

Recommended LC-MS/MS Parameters

The following are suggested starting parameters for the LC-MS/MS analysis. Optimization will be required based on the specific instrument and matrix.

| Parameter | Recommended Condition |

| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Optimized for separation of Thiophanate-ethyl and its metabolite |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Thiophanate-ethyl: To be determined empiricallyThiophanate-ethyl-d10: To be determined empirically |

Note: The specific MRM transitions for both the analyte and the internal standard need to be determined by infusing standard solutions of each compound into the mass spectrometer.

Conclusion

Thiophanate-ethyl-d10 is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of the fungicide Thiophanate-ethyl. Its use as an internal standard in isotope dilution mass spectrometry mitigates the challenges of matrix effects and analyte loss during sample processing, leading to high-quality analytical data. Understanding its properties, the metabolic pathway of its non-deuterated analog, and appropriate analytical methodologies are crucial for its effective implementation in research and regulatory monitoring.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Thiophanate-ethyl-d10

This technical guide provides a comprehensive overview of the synthesis of Thiophanate-ethyl-d10, a deuterated isotopologue of the broad-spectrum fungicide Thiophanate-ethyl. The inclusion of deuterium atoms serves as a powerful tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. This document outlines a plausible synthetic pathway, detailed experimental protocols, and relevant data presented in a clear and accessible format.

Introduction to Isotopic Labeling and Thiophanate-ethyl

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or physical process.[1] Deuterium (²H or D), a stable isotope of hydrogen, is a common choice for isotopic labeling due to its relative abundance and the significant mass difference from protium (¹H), which can be readily detected by mass spectrometry and NMR spectroscopy.[1][2] The substitution of hydrogen with deuterium can also influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect, which is particularly useful in studying reaction mechanisms and drug metabolism.[3][4]

Thiophanate-ethyl is a systemic fungicide belonging to the thiophanate chemical family. Its mode of action involves the inhibition of mitosis and cell division in fungi by disrupting the assembly of β-tubulin. In planta, Thiophanate-ethyl is converted to the more active compound carbendazim. The synthesis of Thiophanate-ethyl-d10, with deuterium labels on the two ethyl groups, provides a valuable tool for researchers to trace its metabolic fate and environmental degradation with high precision.

Proposed Synthesis of Thiophanate-ethyl-d10

The synthesis of Thiophanate-ethyl-d10 can be achieved by adapting the established synthetic routes for Thiophanate-methyl, a closely related analog. The key strategy is to introduce the deuterium labels via a deuterated starting material, specifically ethyl-d5 chloroformate. The proposed two-step synthesis involves the in-situ generation of a deuterated isothiocyanate intermediate followed by its reaction with o-phenylenediamine.

Overall Reaction:

o-phenylenediamine + 2 Ethyl-d5 chloroformate + 2 Sodium thiocyanate → Thiophanate-ethyl-d10 + 2 Sodium chloride + 2 Carbon dioxide

Experimental Protocols

The following protocols are adapted from known procedures for the synthesis of Thiophanate-methyl and are proposed for the synthesis of Thiophanate-ethyl-d10. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: In-situ Generation of Ethoxycarbonyl-d5 isothiocyanate

-

To a stirred solution of anhydrous ethyl acetate in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium thiocyanate.

-

Heat the suspension to a gentle reflux (approximately 77°C).

-

Slowly add ethyl-d5 chloroformate (in a toluene solution) dropwise to the refluxing mixture over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the ethoxycarbonyl-d5 isothiocyanate intermediate.

Step 2: Synthesis of Thiophanate-ethyl-d10

-

Cool the reaction mixture from Step 1 to approximately 40-50°C.

-

In a separate beaker, dissolve o-phenylenediamine in anhydrous ethyl acetate.

-

Slowly add the o-phenylenediamine solution to the stirred reaction mixture containing the in-situ generated ethoxycarbonyl-d5 isothiocyanate.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The crude Thiophanate-ethyl-d10 will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethyl acetate to remove any unreacted starting materials and by-products.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Thiophanate-ethyl-d10.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product in the synthesis of Thiophanate-ethyl-d10.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Notes |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Starting material |

| Sodium Thiocyanate | NaSCN | 81.07 | Reagent |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | Unlabeled reactant for comparison |

| Ethyl-d5 Chloroformate | C₃D₅ClO₂ | 113.55 | Deuterated starting material |

| Thiophanate-ethyl | C₁₄H₁₈N₄O₄S₂ | 370.45 | Unlabeled product |

| Thiophanate-ethyl-d10 | C₁₄H₈D₁₀N₄O₄S₂ | 380.51 | Final deuterated product |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of Thiophanate-ethyl-d10.

Caption: Synthetic workflow for Thiophanate-ethyl-d10.

References

An In-depth Technical Guide to Thiophanate-ethyl-d10: Properties, Mechanism of Action, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Thiophanate-ethyl-d10, a deuterated analog of the systemic fungicide Thiophanate-ethyl. The guide details its chemical properties, the established mechanism of action of its non-deuterated counterpart, and detailed experimental protocols for its analysis and the investigation of its biological activity.

Core Compound Details

Thiophanate-ethyl-d10 is a stable, isotopically labeled form of Thiophanate-ethyl. Due to the deuterium labeling, it serves as an excellent internal standard for quantitative analysis of Thiophanate-ethyl in various matrices by mass spectrometry.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 1398066-16-4 | N/A |

| Molecular Weight | 380.51 g/mol | N/A |

| Molecular Formula | C₁₄H₈D₁₀N₄O₄S₂ | N/A |

Mechanism of Action: From Prodrug to Microtubule Inhibitor

Thiophanate-ethyl itself possesses limited fungicidal activity. Its efficacy lies in its in-vivo conversion to the highly active benzimidazole fungicide, carbendazim (methyl benzimidazol-2-ylcarbamate, MBC). This conversion is a critical step in its mode of action.

Carbendazim, the active metabolite, targets the β-tubulin protein in fungal cells. By binding to β-tubulin, carbendazim disrupts the assembly of microtubules, which are essential components of the cytoskeleton. This interference with microtubule polymerization inhibits mitosis (cell division) and other vital cellular processes in fungi, ultimately leading to cell death and the cessation of fungal growth.[1][2]

Signaling and Metabolic Pathway

The metabolic conversion of Thiophanate-ethyl to its active form, carbendazim, is a key process. The following diagram illustrates this transformation and the subsequent mechanism of action.

Caption: Metabolic conversion of Thiophanate-ethyl and its inhibitory action on fungal mitosis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of Thiophanate-ethyl and the investigation of its mechanism of action.

Quantification of Thiophanate-ethyl to Carbendazim Conversion

This protocol outlines a method for the simultaneous quantification of Thiophanate-ethyl and its metabolite carbendazim in a biological matrix (e.g., plant tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Thiophanate-ethyl-d10 is used as an internal standard.

a. Sample Preparation (QuEChERS Method)

-

Homogenize 10 g of the sample (e.g., pear tissue) with 10 mL of acetonitrile.

-

Add the internal standard, Thiophanate-ethyl-d10, to the mixture.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Add 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent for dispersive solid-phase extraction (d-SPE) cleanup.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis

-

Chromatographic Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor and product ion transitions for Thiophanate-ethyl, carbendazim, and Thiophanate-ethyl-d10.

c. Data Analysis

Quantify the concentrations of Thiophanate-ethyl and carbendazim by constructing a calibration curve and using the peak area ratio of the analytes to the internal standard (Thiophanate-ethyl-d10).

In Vitro Microtubule Polymerization Assay

This assay is designed to demonstrate the inhibitory effect of carbendazim on the polymerization of tubulin.[2][4]

a. Materials

-

Purified tubulin protein (e.g., from bovine brain or a fungal source).

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA).

-

GTP solution (100 mM).

-

Carbendazim stock solution (in DMSO).

-

A temperature-controlled spectrophotometer capable of reading at 340 nm.

b. Procedure

-

Prepare a reaction mixture containing tubulin (final concentration ~1-2 mg/mL) in polymerization buffer on ice.

-

Add GTP to a final concentration of 1 mM.

-

Add varying concentrations of carbendazim (or DMSO as a control) to the reaction mixtures.

-

Transfer the mixtures to a pre-warmed 96-well plate or cuvettes in the spectrophotometer set to 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

c. Data Analysis

Plot the absorbance at 340 nm against time for each concentration of carbendazim. The rate of polymerization and the maximum absorbance reached will decrease with increasing concentrations of the inhibitor.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the analysis of Thiophanate-ethyl and its metabolite in a research setting.

Caption: A generalized experimental workflow for studying Thiophanate-ethyl.

References

- 1. benchchem.com [benchchem.com]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. An effective methodology for simultaneous quantification of thiophanate-methyl, and its metabolite carbendazim in pear, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

A Technical Guide to the Purity and Isotopic Enrichment of Thiophanate-ethyl-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the analytical methods used to determine the chemical purity and isotopic enrichment of Thiophanate-ethyl-d10, a deuterated internal standard crucial for accurate quantification in residue analysis and metabolic studies.

Data Presentation: Quantitative Specifications

The quality of an isotopically labeled standard is defined by its chemical purity and the extent of its deuterium incorporation. These parameters are determined using a combination of chromatographic and spectrometric techniques. Below are typical specifications for Thiophanate-ethyl-d10.

| Parameter | Method of Determination | Typical Specification |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC-UV) | ≥98% |

| Isotopic Enrichment | Mass Spectrometry (LC-MS/MS or GC-MS) | ≥99 atom % D |

| Identity Confirmation | 1H-NMR, Mass Spectrometry | Conforms to structure |

Experimental Protocols

Detailed and validated methodologies are essential for the quality control of Thiophanate-ethyl-d10. The following protocols are representative of the standard procedures employed.

2.1. Chemical Purity Determination by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the chemical purity of the labeled compound, separating it from any unlabeled material or synthesis-related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid to ensure good peak shape). A typical starting condition could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance is monitored at 235 nm, a wavelength where thiophanates show strong absorbance.[1]

-

Sample Preparation: A stock solution of Thiophanate-ethyl-d10 is prepared in acetonitrile at a concentration of approximately 100 µg/mL. This solution is then diluted to a working concentration of ~10 µg/mL with the mobile phase.

-

Quantification: The purity is calculated based on the area percent of the principal peak relative to the total area of all observed peaks in the chromatogram.

2.2. Isotopic Enrichment and Identity Confirmation by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific technique used to confirm the molecular identity and determine the isotopic enrichment of the deuterated standard.[2][3]

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.

-

Chromatography: The same HPLC conditions as described in section 2.1 can be employed to separate the analyte from the matrix before it enters the mass spectrometer.

-

Mass Spectrometry Parameters:

-

Full Scan Analysis: The instrument is initially operated in full scan mode to identify the protonated molecular ion [M+H]+. For Thiophanate-ethyl-d10 (C14H8D10N4O4S2), the expected monoisotopic mass is approximately 380.14 Da, a 10-unit mass shift from the unlabeled analogue (370.08 Da).

-

Multiple Reaction Monitoring (MRM): For quantitative analysis and confirmation, specific precursor-to-product ion transitions are monitored. This provides high selectivity and sensitivity.[3]

-

-

Data Analysis for Isotopic Enrichment: The isotopic distribution of the molecular ion cluster is analyzed. The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the fully deuterated molecule (d10) to the sum of intensities of all isotopic variants (d0 to d9).

Workflow for Quality Control of Thiophanate-ethyl-d10

The following diagram illustrates the logical workflow for the synthesis, purification, and certification of a high-purity deuterated standard like Thiophanate-ethyl-d10.

References

Thiophanat-ethyl-d10 mechanism of action as a fungicide

An In-depth Technical Guide on the Core Mechanism of Action of Thiophanate-ethyl as a Fungicide

Executive Summary

Thiophanate-ethyl is a broad-spectrum systemic fungicide belonging to the benzimidazole precursor group. Its fungicidal activity is not inherent but relies on its bioactivation within the plant or fungal environment. Following application, thiophanate-ethyl is converted to its active metabolite, ethyl 2-benzimidazole carbamate (EBC). This technical guide delineates the molecular mechanism by which EBC exerts its potent antifungal effects, focusing on its interaction with the fungal cytoskeleton. The primary mode of action is the specific binding of EBC to β-tubulin, a critical protein subunit of microtubules. This interaction inhibits the polymerization of tubulin dimers, leading to the disruption of microtubule assembly. The consequent failure to form a functional mitotic spindle results in the arrest of nuclear division (mitosis), which ultimately leads to fungal cell death. The deuterated analog, thiophanate-ethyl-d10, shares this mechanism and serves as an invaluable tool for metabolic and residue analysis studies. This document provides a detailed overview of the bioactivation pathway, the molecular target interaction, quantitative activity data, and the experimental protocols used to elucidate this mechanism.

Bioactivation of Thiophanate-ethyl

Thiophanate-ethyl itself is a pro-fungicide, meaning it requires chemical transformation to become biologically active. Upon absorption by the plant or fungus, it undergoes a cyclization reaction, a process often catalyzed by plant enzymes and influenced by environmental factors like sunlight.[1][2] This transformation converts thiophanate-ethyl into ethyl 2-benzimidazole carbamate (EBC), the principal fungitoxic compound.[1][3][4] This is analogous to the well-documented conversion of the related fungicide, thiophanate-methyl, into carbendazim (methyl 2-benzimidazole carbamate, or MBC), which is also a potent fungicide.

Molecular Mechanism of Action: Targeting β-Tubulin

The primary molecular target of the active metabolite EBC is β-tubulin, a protein that forms heterodimers with α-tubulin. These heterodimers are the fundamental building blocks of microtubules.

2.1 Inhibition of Microtubule Polymerization EBC, and its analogue MBC, specifically binds to a site on the fungal β-tubulin subunit. This binding event prevents the tubulin heterodimers from polymerizing into microtubules. Unlike some microtubule-disrupting agents, benzimidazoles like EBC do not typically cause the depolymerization of already-formed microtubules; instead, they effectively halt the dynamic process of microtubule assembly.

2.2 Disruption of Mitosis and Cell Division Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during nuclear division (mitosis). By inhibiting microtubule formation, EBC prevents the assembly of a functional mitotic spindle. This leads to a cell cycle arrest at the G2/M phase, as the chromosomes cannot be properly aligned and segregated into daughter cells. This mitotic arrest is the ultimate cause of the fungicide's cytotoxic effect, leading to the inhibition of fungal growth and proliferation.

Quantitative Analysis of Fungicidal Activity

While specific quantitative data for thiophanate-ethyl's active metabolite (EBC) is limited, extensive research on its close analogue, carbendazim (MBC), provides valuable comparative insights into its potency. The fungicidal activity is directly related to the binding affinity of the active metabolite to β-tubulin and its ability to inhibit polymerization.

| Parameter | Target | Value | Fungicide | Reference |

| Binding Affinity (Kd) | Mammalian Tubulin | 42.8 ± 4.0 μM | Carbendazim | |

| Fluorescence Quenching | Fusarium graminearum β2-Tubulin | 47% reduction | Carbendazim | |

| Polymerization Inhibition | F. graminearum α1-/β2-Tubulins | 90.9 ± 0.4% | Carbendazim | |

| Polymerization Inhibition | F. graminearum α2-/β2-Tubulins | 93.5 ± 0.05% | Carbendazim | |

| Antiproliferative IC50 | Human Cancer Cells (MCF7) | 10 μM | Carbendazim |

The Role of Deuteration: Thiophanate-ethyl-d10

Thiophanate-ethyl-d10 is an isotopically labeled analogue of thiophanate-ethyl, where ten hydrogen atoms in the two ethyl groups have been replaced with deuterium. This labeling does not alter the compound's chemical properties or its biological mechanism of action. Its utility lies in its application as an internal standard in analytical chemistry, particularly in studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The increased mass allows for precise differentiation and quantification of the fungicide and its metabolites in complex biological and environmental samples, aiding in pharmacokinetic, metabolism, and residue analysis studies.

Experimental Protocols

The mechanism of action of benzimidazole fungicides has been elucidated through several key in vitro and in vivo experiments.

5.1 In Vitro Tubulin Polymerization Assay This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin dimers.

-

Objective: To quantify the inhibitory effect of EBC on microtubule polymerization.

-

Principle: Microtubule polymerization scatters light. The increase in turbidity can be measured over time by monitoring the absorbance at 340 nm or 350 nm in a spectrophotometer. Alternatively, a fluorescent reporter that binds to polymerized microtubules can be used.

-

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified fungal or bovine tubulin (e.g., 2-4 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol). Keep all reagents on ice to prevent premature polymerization.

-

Prepare stock solutions of the test compound (EBC) and controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) in a suitable solvent like DMSO.

-

-

Assay Setup:

-

In a pre-chilled 96-well plate, add the polymerization buffer.

-

Add the test compound (EBC) or control vehicle (DMSO) to the appropriate wells.

-

Add the chilled tubulin solution to all wells to initiate the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

-

Analysis: Plot absorbance versus time. Compare the polymerization rate (the slope of the growth phase) and the maximum polymer mass (the plateau of the curve) between the EBC-treated samples and the negative control.

-

5.2 Immunofluorescence Microscopy for Cytoskeletal Analysis This technique allows for the direct visualization of the microtubule network within fungal cells, revealing structural changes induced by the fungicide.

-

Objective: To visualize the disruption of the microtubule cytoskeleton and mitotic spindle in fungal hyphae treated with EBC.

-

Principle: Specific primary antibodies bind to tubulin. Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing the microtubule structures to be visualized with a fluorescence microscope.

-

Methodology:

-

Cell Culture and Treatment: Grow fungal cells (e.g., Aspergillus nidulans) on coverslips in liquid media to the early logarithmic phase. Treat a subset of cultures with EBC at a concentration around its IC50, and another with a vehicle control (DMSO).

-

Fixation: Aspirate the media and fix the cells to preserve their structure. A common fixative is 4% paraformaldehyde in a cytoskeleton-stabilizing buffer for 30-60 minutes.

-

Permeabilization: Wash the cells and then permeabilize the cell membrane and wall to allow antibody entry. This may involve partial enzymatic digestion (e.g., with lyticase for yeast) followed by treatment with a detergent like Triton X-100.

-

Antibody Staining:

-

Block non-specific binding sites using a solution like Bovine Serum Albumin (BSA).

-

Incubate the cells with a primary antibody specific for α- or β-tubulin (e.g., monoclonal anti-α-tubulin antibody).

-

Wash away unbound primary antibody.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG).

-

(Optional) Counterstain nuclei with DAPI to visualize mitotic arrest.

-

-

Imaging: Mount the coverslips onto microscope slides and observe using a fluorescence microscope. Compare the microtubule structures in treated versus control cells. Treated cells are expected to show diffuse tubulin fluorescence or abnormal, non-functional mitotic spindles.

-

Conclusion

The fungicidal activity of thiophanate-ethyl is mediated by its active metabolite, ethyl 2-benzimidazole carbamate (EBC). The core mechanism of action is the targeted inhibition of fungal microtubule assembly through high-affinity binding to the β-tubulin subunit. This disruption of the microtubule cytoskeleton leads to a failure in mitotic spindle formation, causing a definitive arrest in the cell division cycle, which is ultimately lethal to the fungus. The deuterated form, thiophanate-ethyl-d10, functions identically and serves as a crucial analytical tool. The specificity of this mechanism for fungal tubulin has made the benzimidazole class a cornerstone of disease management in agriculture, and understanding its intricacies is vital for developing resistance management strategies and novel antifungal agents.

References

Environmental Fate and Degradation of Thiophanate-ethyl-d10: A Technical Guide

This technical whitepaper provides a comprehensive overview of the environmental fate and degradation of Thiophanate-ethyl, and by extension, Thiophanate-ethyl-d10. It is intended for researchers, scientists, and professionals in drug development and environmental science. The document summarizes key quantitative data, details experimental protocols for pivotal environmental fate studies, and provides visual representations of degradation pathways and experimental workflows.

Quantitative Data Summary

The environmental persistence and mobility of Thiophanate-ethyl and its analogue Thiophanate-methyl are dictated by various degradation processes. The following tables summarize the available quantitative data for these compounds in different environmental compartments.

Table 1: Dissipation of Thiophanate-methyl in Soil

| Soil Type | Temperature (°C) | Half-life (t½) | Reference |

| Sandy Loam | 23 - 33 | < 7 days | [1](--INVALID-LINK--) |

| Silty Loam | 23 - 33 | < 7 days | [1](--INVALID-LINK--) |

| Loamy Sand (inoculated with Enterobacter sp.) | Not Specified | 6.3 days | [2][3](--INVALID-LINK--) |

| Loamy Sand (inoculated with Bacillus sp.) | Not Specified | 5.1 days | [2](--INVALID-LINK--) |

| Clay Loam | 25 | ~4 days | |

| Clay Loam | 15 | ~7 days | |

| Light Clay | 15 and 25 | ~1 day |

Table 2: Dissipation of Thiophanate-methyl on Plant Surfaces

| Plant | Half-life (t½) | Reference |

| Lettuce | 1 - 2 days | (--INVALID-LINK--) |

| Apple Leaves | ~15 days | (--INVALID-LINK--) |

| Grape Leaves | ~12 days | (--INVALID-LINK--) |

| Cucumber | 12.2 - 13.4 days | |

| Apple (Fruit) | 1.01 days | |

| Strawberry (Fruit) | 1.26 days |

Table 3: Aquatic Degradation of Thiophanate-ethyl and Thiophanate-methyl

| Compound | Process | Conditions | Observation | Reference |

| Thiophanate-ethyl | Hydrolysis | pH 7 | Estimated t½ = 2.2 x 10⁴ years | (--INVALID-LINK--) |

| Thiophanate-ethyl | Hydrolysis | pH 8 | Estimated t½ = 2.2 x 10³ years | (--INVALID-LINK--) |

| Thiophanate-ethyl | Aqueous Degradation | 25°C, 48 hours | 30% degradation to Carbendazim (MBC) | (--INVALID-LINK--) |

| Thiophanate-methyl | Hydrolysis | pH 7, 7 days | 4% transformation to Carbendazim (MBC) | (--INVALID-LINK--) |

| Thiophanate-methyl | Photolysis (UV/Sunlight) | Aqueous Solution | Primary metabolite is Carbendazim (MBC) | (--INVALID-LINK--) |

Degradation Pathways

The primary degradation pathway for both Thiophanate-ethyl and Thiophanate-methyl in various environmental compartments involves the transformation to Carbendazim (methyl benzimidazol-2-ylcarbamate, MBC), which is itself a potent fungicide. This conversion occurs through hydrolysis and cyclization. Carbendazim is generally more persistent than the parent compound. Further degradation of Carbendazim can occur, leading to the formation of 2-aminobenzimidazole (2-AB).

Experimental Protocols

The following sections describe generalized experimental protocols for key environmental fate studies, based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Degradation

This study aims to determine the rate of aerobic degradation of Thiophanate-ethyl-d10 and identify its major transformation products in soil. The protocol is based on the principles of OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .

Methodology:

-

Soil Selection and Preparation: At least three different soil types with varying textures, organic carbon content, and pH are selected. The soils are sieved (e.g., to <2 mm) and their characteristics are documented. The water holding capacity is determined, and the moisture content is adjusted to 40-60% of the maximum.

-

Test Substance Application: Thiophanate-ethyl-d10, typically ¹⁴C-labeled for ease of tracking, is applied to the soil samples at a concentration relevant to its agricultural use. A suitable carrier solvent, if used, is allowed to evaporate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) in flow-through systems or biometer flasks. A continuous stream of carbon dioxide-free, humidified air is passed through the samples to maintain aerobic conditions.

-

Trapping of Volatiles: The effluent air is passed through traps containing solutions (e.g., ethylene glycol, sodium hydroxide) to capture volatile organic compounds and ¹⁴CO₂.

-

Sampling and Analysis: Duplicate soil samples are taken at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days). The soil is extracted with appropriate solvents, and the extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and its transformation products. The trapped volatiles are also analyzed.

-

Data Analysis: The dissipation of Thiophanate-ethyl-d10 is modeled using first-order kinetics to calculate the dissipation time for 50% (DT50) and 90% (DT90) of the substance. A mass balance is performed at each sampling interval.

Hydrolysis as a Function of pH

This study evaluates the abiotic degradation of Thiophanate-ethyl-d10 in aqueous solutions at different pH levels, following the principles of OECD Guideline 111: Hydrolysis as a Function of pH .

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: A stock solution of Thiophanate-ethyl-d10 (labeled or unlabeled) is prepared in a water-miscible solvent. A small aliquot is added to the buffer solutions to achieve a concentration that is less than half of its water solubility.

-

Incubation: The test solutions are incubated in the dark in sterile containers at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for more detailed studies).

-

Sampling and Analysis: Aliquots of the test solutions are taken at various time points. The concentrations of the parent compound and any major hydrolysis products are determined by a suitable analytical method like HPLC or LC-MS.

-

Data Analysis: The degradation is assumed to follow pseudo-first-order kinetics. The rate constant (k) and the half-life (t½) are calculated for each pH and temperature.

Phototransformation in Water

This study determines the rate and pathway of Thiophanate-ethyl-d10 degradation in water due to sunlight, based on OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis .

Methodology:

-

Test Solution Preparation: A solution of Thiophanate-ethyl-d10 (typically ¹⁴C-labeled) is prepared in sterile, buffered, air-saturated water.

-

Irradiation: The test solution in quartz tubes is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity is measured and controlled. Dark control samples, wrapped in aluminum foil, are incubated under the same conditions to differentiate between photochemical and other degradation processes.

-

Temperature Control: The temperature of the samples is maintained at a constant level (e.g., 25 ± 2°C).

-

Sampling and Analysis: Samples are taken from both irradiated and dark control vessels at selected time intervals. The concentration of the parent compound and its phototransformation products are quantified using methods like HPLC with radiometric detection and LC-MS.

-

Data Analysis: The rate of phototransformation is calculated, and the half-life under specific light conditions is determined. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be calculated.

Experimental Workflow

The following diagram illustrates a generalized workflow for conducting an environmental fate study for a compound like Thiophanate-ethyl-d10.

References

Thiophanate-Ethyl-d10: A Technical Guide to its Metabolism in Plants and Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophanate-ethyl is a broad-spectrum systemic fungicide belonging to the thiophanate class of chemicals. Its deuterated isotopologue, thiophanate-ethyl-d10, serves as a crucial internal standard for quantitative analytical studies due to its chemical identity with the parent compound, while being distinguishable by mass spectrometry. The fungicidal activity of thiophanate-ethyl is primarily attributed to its major metabolite, carbendazim (methyl benzimidazole-2-ylcarbamate or MBC), which is formed through metabolic processes in plants, soil, and target fungi.[1][2][3] Understanding the metabolic fate of thiophanate-ethyl is paramount for assessing its efficacy, environmental persistence, and potential toxicological implications. This technical guide provides a comprehensive overview of the metabolism of thiophanate-ethyl-d10 in both plant and soil matrices, complete with detailed experimental protocols and quantitative data summaries. Given that the isotopic labeling in thiophanate-ethyl-d10 does not alter its chemical behavior, its metabolic pathway is identical to that of thiophanate-ethyl. Much of the available literature focuses on the closely related thiophanate-methyl, which follows the same primary metabolic conversion to carbendazim, and is therefore included as a relevant proxy in this guide.[2][4]

Metabolism in Plants

Upon application, thiophanate-ethyl is absorbed by the plant's roots and leaves and translocates systemically through the xylem. The primary metabolic event within the plant is the conversion of thiophanate-ethyl to its more fungicidally active metabolite, carbendazim (MBC). This transformation is a key step in the bioactivation of the fungicide.

The metabolic conversion is influenced by factors such as plant species, age, and environmental conditions like light and moisture. For instance, the conversion of thiophanate-methyl to MBC was observed to be more significant when absorbed through the roots compared to foliar application in French bean seedlings. Sunlight has also been shown to catalyze this transformation on leaf surfaces.

Besides the principal conversion to carbendazim, other minor metabolites may be formed, although they are generally present at much lower concentrations. These can include oxygen analogues and other degradation products.

Quantitative Data on Thiophanate-Methyl Metabolism in Plants

The following table summarizes the degradation and metabolite formation of thiophanate-methyl, a close analogue of thiophanate-ethyl, in various plant species.

| Plant Species | Application | Half-life of Thiophanate-Methyl | Key Metabolites Detected | Reference |

| Apple Leaves | Foliar Spray | 15 days | Carbendazim (MBC) | |

| Grape Leaves | Foliar Spray | 12 days | Carbendazim (MBC) | |

| Lettuce | Field Trial | 1-2 days | Carbendazim (MBC) | |

| French Bean | Foliar Application | - | Carbendazim (MBC) | |

| French Bean | Root Uptake (Water Culture) | - | Carbendazim (MBC) | |

| Cotton Leaves | Foliar Application (Sunlight) | - | Carbendazim (MBC), 2-aminobenzimidazole (2-AB) | |

| Apple Leaves | Foliar Spray | 5.23-6.03 days | Carbendazim (MBC) |

Note: The metabolism of thiophanate-ethyl is expected to be very similar to thiophanate-methyl.

Metabolism in Soil

In the soil environment, the degradation of thiophanate-ethyl is a critical factor determining its persistence and potential for leaching. The primary degradation pathway in soil mirrors that in plants, with the rapid conversion of thiophanate-ethyl to carbendazim. This process is predominantly mediated by soil microorganisms, as evidenced by the significantly faster degradation in non-sterilized soil compared to sterilized soil.

The resulting carbendazim is more persistent in the soil than the parent thiophanate-ethyl. The rate of degradation is influenced by soil type, temperature, and microbial activity. For example, the degradation of thiophanate-methyl to carbendazim in sandy and silty loams is nearly complete within seven days. Further degradation of carbendazim to less toxic compounds, such as 2-aminobenzimidazole (2-AB), can also occur, mediated by microbial action.

Quantitative Data on Thiophanate-Methyl Degradation in Soil

The following table presents data on the degradation of thiophanate-methyl in different soil types.

| Soil Type | Temperature (°C) | Half-life of Thiophanate-Methyl | Half-life of Carbendazim (MBC) | Key Metabolites Detected | Reference |

| Sandy Loam | 23-33 | < 7 days | More persistent | Carbendazim (MBC) | |

| Silty Loam | 23-33 | < 7 days | More persistent | Carbendazim (MBC) | |

| Loamy Sand | Not specified | 5.1-6.3 days (inoculated with bacteria) | - | Carbendazim (MBC), 2-aminobenzimidazole (2-AB) | |

| Greenhouse Soil | Not specified | 16.46 minutes (PFO model) | - | - |

Note: PFO refers to the Pseudo-First-Order kinetics model. The metabolism of thiophanate-ethyl is expected to be very similar to thiophanate-methyl.

Experimental Protocols

The study of thiophanate-ethyl-d10 metabolism in plants and soil involves several key experimental stages: sample collection, preparation, extraction, cleanup, and analysis. The use of a deuterated standard (thiophanate-ethyl-d10) is essential for accurate quantification by isotope dilution mass spectrometry.

Plant Metabolism Study Protocol

-

Plant Treatment: Apply thiophanate-ethyl (containing a known amount of thiophanate-ethyl-d10 as an internal standard) to the selected plant species via foliar spray or root application under controlled conditions (greenhouse or growth chamber).

-

Sample Collection: Harvest plant material (leaves, stems, roots, and fruits) at various time intervals post-application.

-

Sample Homogenization: Homogenize the collected plant samples, typically by chopping or blending, to ensure a representative subsample for extraction.

-

Extraction:

-

Weigh a representative subsample of the homogenized plant material (e.g., 10-20 g).

-

Add an appropriate extraction solvent, such as acidic methanol or acetonitrile.

-

Homogenize or shake vigorously for a set period (e.g., 1-2 minutes) to extract the analytes.

-

-

Cleanup (QuEChERS Method):

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to the extract to induce phase separation.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Take an aliquot of the supernatant (organic layer) for dispersive solid-phase extraction (d-SPE).

-

Add a d-SPE sorbent (e.g., PSA, C18) to the aliquot to remove interfering matrix components like pigments and fatty acids.

-

Vortex and centrifuge the sample.

-

-

Analysis:

-

Take the final cleaned extract for analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantify thiophanate-ethyl-d10 and its metabolites by comparing their peak areas to those of certified reference standards.

-

Soil Metabolism Study Protocol

-

Soil Treatment: Treat a known weight of sieved soil with a solution of thiophanate-ethyl containing thiophanate-ethyl-d10. The soil moisture is typically adjusted to a specific percentage of its water-holding capacity.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature. Aerobic conditions are maintained, and evolved CO2 can be trapped to assess mineralization.

-

Sample Collection: Collect soil subsamples at various time points during the incubation period.

-

Extraction:

-

Extract the soil subsamples with a suitable solvent system, such as methanol/water or acetonitrile/water, often with the aid of shaking or sonication.

-

-

Cleanup:

-

Centrifuge the soil slurry and collect the supernatant.

-

The extract may require further cleanup using solid-phase extraction (SPE) cartridges to remove co-extractives.

-

-

Analysis:

-

Analyze the cleaned extracts using HPLC-MS/MS or GC-MS to identify and quantify thiophanate-ethyl-d10 and its degradation products.

-

Visualizations

Metabolic Pathway of Thiophanate-Ethyl in Plants

Caption: Metabolic pathway of Thiophanate-Ethyl-d10 in plants.

Degradation Pathway of Thiophanate-Ethyl in Soil

Caption: Degradation pathway of Thiophanate-Ethyl-d10 in soil.

Experimental Workflow for Metabolism Study

Caption: General experimental workflow for a pesticide metabolism study.

References

- 1. Biodegradation kinetics of the benzimidazole fungicide thiophanate-methyl by bacteria isolated from loamy sand soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 274. Thiophanate-methyl (WHO Pesticide Residues Series 3) [inchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Analysis of the dissipation kinetics of thiophanate-methyl and its metabolite carbendazim in apple leaves using a modified QuEChERS-UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Thiophanat-ethyl-d10 Analytical Standard for Researchers

This guide provides an in-depth overview of the Thiophanat-ethyl-d10 analytical standard for researchers, scientists, and professionals in drug development. It covers the commercial availability, key specifications, and typical applications of this isotopically labeled compound.

Introduction

This compound is the deuterated analog of Thiophanate-ethyl, a systemic fungicide. In analytical chemistry, particularly in quantitative analysis using mass spectrometry, isotopically labeled standards like this compound are crucial for achieving accurate and reliable results. They serve as ideal internal standards because their chemical and physical properties are nearly identical to their unlabeled counterparts, yet they are distinguishable by their mass.

Commercial Availability and Specifications

Several chemical suppliers offer this compound for research and analytical purposes. The following table summarizes the key information from various commercial suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| LGC Standards | 1398066-16-4[1][2] | C₁₄H₈D₁₀N₄O₄S₂ | 380.14[1][2] | Analyte Name: Thiophanate-D10 (O,O-diethyl-D10)[1] |

| CymitQuimica | 1398066-16-4 | C₁₄H₈D₁₀N₄O₄S₂ | 380.51 | Brand: TRC. Noted as a controlled product in some countries. |

| Coompo | 1398066-16-4 | Not specified | Not specified | Offers various package sizes (1mg, 5mg, 25mg) with corresponding prices. |

| Benchchem | 1398066-16-4 | C₁₄H₈D₁₀N₄O₄S₂ | 380.1449 (Theoretical Monoisotopic Mass) | Highlights its role as an internal standard in quantitative analysis. |

Chemical Structure:

-

SMILES: CCOC(=O)NC(=S)Nc1ccccc1NC(=S)NC(=O)OCC (unlabeled)

-

InChI: 1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24)/i1D3,2D3,3D2,4D2

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard for the quantification of Thiophanate-ethyl in various matrices (e.g., environmental samples, agricultural products). Below is a generalized experimental protocol for its use in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

1. Preparation of Stock Solutions:

-

Accurately weigh a known amount of Thiophanat-ethyl and this compound.

-

Dissolve each compound in a suitable solvent (e.g., acetonitrile, methanol) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

-

Store the stock solutions at an appropriate temperature (e.g., -20°C) in amber vials to prevent degradation.

2. Preparation of Calibration Standards and Quality Controls:

-

Prepare a series of calibration standards by spiking a known volume of the Thiophanat-ethyl stock solution into a blank matrix to achieve a range of concentrations that bracket the expected sample concentrations.

-

Add a constant, known amount of the this compound internal standard stock solution to each calibration standard.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

-

Homogenize the sample matrix if necessary.

-

Extract the analyte and internal standard from the sample using an appropriate method (e.g., QuEChERS, solid-phase extraction, liquid-liquid extraction).

-

Add a known amount of the this compound internal standard to each sample extract before the final volume adjustment.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

4. LC-MS/MS Analysis:

-

Inject the prepared calibration standards, QC samples, and sample extracts into the LC-MS/MS system.

-

Develop a chromatographic method to separate Thiophanat-ethyl and this compound from other matrix components.

-

Optimize the mass spectrometer settings for the detection and quantification of both the analyte and the internal standard. This involves selecting appropriate precursor and product ions (MRM transitions).

5. Data Analysis:

-

Integrate the peak areas for both Thiophanat-ethyl and this compound.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

-

Determine the concentration of Thiophanat-ethyl in the samples by interpolating their peak area ratios from the calibration curve.

Workflow for Using this compound Analytical Standard

The following diagram illustrates the typical workflow for utilizing this compound as an internal standard in a quantitative analytical experiment.

Caption: Workflow for quantitative analysis using an internal standard.

This guide provides a foundational understanding of the this compound analytical standard. For specific applications, researchers should consult detailed analytical methods and validation guidelines relevant to their field.

References

Methodological & Application

Application Note: Quantitative Analysis of Thiophanate-ethyl in Agricultural Matrices using Isotope Dilution Mass Spectrometry

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the fungicide Thiophanate-ethyl using a stable isotope-labeled internal standard, Thiophanate-ethyl-d10. The protocol employs the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of an isotopic internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.

Introduction

Thiophanate-ethyl is a systemic fungicide belonging to the benzimidazole class of chemicals, utilized to control a broad spectrum of fungal diseases on fruits, vegetables, and ornamental plants.[1] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for Thiophanate-ethyl in various food commodities to ensure consumer safety.[1] Accurate and reliable quantification of its residues is therefore crucial.

Isotope dilution mass spectrometry is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. Thiophanate-ethyl-d10, in which ten hydrogen atoms on the ethyl groups are replaced by deuterium, is an ideal internal standard as it shares nearly identical chemical and physical properties with the native Thiophanate-ethyl. This co-elution and co-ionization allow for precise correction of analytical variability, leading to highly accurate quantification.

This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of Thiophanate-ethyl in a representative agricultural matrix, using Thiophanate-ethyl-d10 as the internal standard.

Experimental Protocols

Materials and Reagents

-

Analytical Standards:

-

Solvents:

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (Type I, deionized)

-

Formic Acid (LC-MS grade)

-

-

QuEChERS Salts and Sorbents:

-

Magnesium Sulfate (anhydrous)

-

Sodium Chloride

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL):

-

Accurately weigh 10 mg of Thiophanate-ethyl and Thiophanate-ethyl-d10 into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with acetonitrile. These stock solutions should be stored at -20°C.

-

-

Intermediate Standard Solutions (10 µg/mL):

-

Pipette 100 µL of each 1000 µg/mL stock solution into separate 10 mL volumetric flasks.

-

Dilute to volume with acetonitrile.

-

-

Working Calibration Standards:

-

Prepare a series of calibration standards by serial dilution of the 10 µg/mL Thiophanate-ethyl intermediate standard with acetonitrile to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

-

Fortify each calibration standard with the Thiophanate-ethyl-d10 intermediate standard to a constant final concentration (e.g., 50 ng/mL).

-

Sample Preparation (QuEChERS Protocol)

-

Homogenization: Homogenize a representative sample of the agricultural matrix (e.g., fruit, vegetable) until a uniform consistency is achieved.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike with the Thiophanate-ethyl-d10 internal standard solution.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Securely cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[4]

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient: A typical gradient would start at 95% A, ramping to 5% A over several minutes, holding, and then returning to initial conditions for equilibration.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor and product ion transitions for both Thiophanate-ethyl and Thiophanate-ethyl-d10.

-

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: LC-MS/MS Parameters for Thiophanate-ethyl and Thiophanate-ethyl-d10

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Thiophanate-ethyl | 371.1 | 151.0 | 207.1 | 25 |

| Thiophanate-ethyl-d10 | 381.1 | 151.0 | 217.1 | 25 |

Table 2: Method Performance Characteristics

| Parameter | Result |

| Calibration Range | 1 - 500 ng/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.005 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Accuracy (Recovery %) | 90 - 110% |

| Precision (RSD %) | < 15% |

Mandatory Visualizations

Caption: Workflow for the quantitative analysis of Thiophanate-ethyl.

Caption: Logic of quantification using an internal standard.

References

Application Notes and Protocols for Thiophanate-Ethyl Analysis in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data on the leading sample preparation techniques for the quantitative analysis of thiophanate-ethyl and its primary metabolite, carbendazim, in various food matrices. The methodologies outlined are essential for ensuring food safety and regulatory compliance.

Introduction

Thiophanate-ethyl is a broad-spectrum systemic fungicide widely used in agriculture to protect various crops, including fruits, vegetables, and cereals. Due to its potential conversion to carbendazim (a more persistent and toxic compound), regulatory bodies worldwide have established maximum residue limits (MRLs) for both substances in food products. Accurate and reliable analytical methods are therefore crucial for monitoring these residues. This document details two prominent and effective sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).

Featured Sample Preparation Techniques

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted technique for pesticide residue analysis in food due to its simplicity, high throughput, and minimal solvent usage.[1][2][3][4] It involves a two-step process: an extraction/partitioning step using an organic solvent and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.[1]

Quantitative Data Summary

| Food Matrix | Technique | Extraction Solvent | dSPE Sorbents | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| Apple | QuEChERS | Acetonitrile | PSA, MgSO₄, GCB | 85.29 - 100.68 | 0.003 | 0.01 | |

| Strawberry | QuEChERS | Acetonitrile | PSA, MgSO₄, GCB | 88.00 - 99.95 | 0.003 | 0.01 | |

| Fruits & Vegetables | Modified QuEChERS | Ethyl Acetate | PSA, MgSO₄ | Avg. 93 | 0.005 - 0.01 | - | |

| Rapeseed | QuEChERS | Acetonitrile | PSA, MgSO₄ | 77.44 - 100.9 | - | 0.05 | |

| Tea | dSPE | Acetonitrile | PSA, C18, MgSO₄ | 97.2 - 110.6 | - | 0.01 | |

| Pear | Modified dSPE | Methanol | C18 | 75.00 - 84.92 | - | ≤0.02 |

LOD: Limit of Detection; LOQ: Limit of Quantification; PSA: Primary Secondary Amine; MgSO₄: Anhydrous Magnesium Sulfate; GCB: Graphitized Carbon Black; C18: Octadecylsilane.

Experimental Protocol: QuEChERS for Fruits and Vegetables

This protocol is a standard method for the extraction and cleanup of thiophanate-ethyl from high-water-content food matrices like apples and strawberries.

-

Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 15 mL of 1% acetic acid in acetonitrile to the sample tube.

-

Add the appropriate QuEChERS salt packet (e.g., 6 g anhydrous magnesium sulfate and 1.5 g sodium chloride).

-

Securely cap the tube and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Dispersive SPE Cleanup (dSPE):

-

Transfer a 2 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 25 mg PSA, 150 mg anhydrous magnesium sulfate, and 10 mg GCB for each 1 mL of extract.

-

Vortex the dSPE tube for 1 minute.

-

-

Final Centrifugation and Analysis:

-

Centrifuge the dSPE tube at ≥4000 rpm for 5 minutes.

-

Collect the supernatant and filter it through a 0.22 µm filter into an autosampler vial for analysis by LC-MS/MS or HPLC-DAD.

-

Experimental Workflow: QuEChERS

Caption: QuEChERS workflow for thiophanate-ethyl analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a more traditional but highly effective technique for sample cleanup and concentration. It is particularly useful for complex matrices or when lower detection limits are required. The process involves passing a liquid sample through a solid adsorbent (the SPE cartridge), which retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of solvent.

Experimental Protocol: SPE for Complex Matrices

This protocol is adapted from a method for soil analysis but can be modified for complex food matrices.

-

Initial Extraction:

-

Perform an initial solvent extraction appropriate for the matrix (e.g., multiple extractions with methanol-acetic acid and methanol-ammonium hydroxide mixtures).

-

Combine the supernatants from all extractions.

-

-

Liquid-Liquid Partitioning (LLE):

-

Adjust the pH of the combined extract to ~6.8.

-

Perform a liquid-liquid partitioning step by extracting three times with methylene chloride.

-

Collect and combine the methylene chloride fractions.

-

-

Solvent Evaporation: Concentrate the extract using a rotary evaporator.

-

SPE Cleanup:

-

Conditioning: Condition a 1º, 2º' amino solid-phase extraction column with the appropriate solvent.

-

Loading: Load the concentrated extract onto the conditioned SPE column.

-

Washing: Wash the column with a weak solvent to remove interferences.

-

Elution: Elute the target analytes (thiophanate-ethyl and carbendazim) with a cyclohexane:ethyl acetate:acetonitrile mixture.

-

-

Final Preparation:

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., 15% methanol in 0.025M potassium phosphate) for analysis.

-

Experimental Workflow: SPE

Caption: Solid-Phase Extraction (SPE) workflow.

Conclusion

Both QuEChERS and SPE are robust methods for the preparation of food samples for thiophanate-ethyl analysis. The choice of method often depends on the specific food matrix, the required limits of detection, available equipment, and desired sample throughput. The QuEChERS method offers a faster and more cost-effective approach suitable for routine monitoring of a wide range of fruits and vegetables. The SPE method, while more labor-intensive, provides excellent cleanup for more complex matrices and can achieve lower detection limits. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most appropriate technique for their analytical needs.

References

- 1. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]

- 2. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. ikm.org.my [ikm.org.my]

Application Notes and Protocols for the Analysis of Thiophanate-ethyl Residues Using a Deuterated Internal Standard

Introduction

Thiophanate-ethyl is a broad-spectrum systemic fungicide belonging to the benzimidazole group. It is widely used in agriculture to protect various crops, including fruits and vegetables, from a range of fungal diseases. Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for thiophanate-ethyl in food products to ensure consumer safety. Accurate and reliable analytical methods are therefore essential for the monitoring of thiophanate-ethyl residues in diverse and complex food matrices.

This document provides detailed application notes and protocols for the extraction, cleanup, and quantification of thiophanate-ethyl in fruit and vegetable samples. The method utilizes the well-established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by dispersive solid-phase extraction (dSPE) cleanup. Quantification is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a deuterated internal standard, Thiophanate-ethyl-d10, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation.

Analytical Principle

The analytical workflow involves the extraction of thiophanate-ethyl residues from a homogenized sample using acetonitrile, followed by a salting-out liquid-liquid partitioning step. The crude extract is then subjected to a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components. The final, cleaned extract is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The use of Thiophanate-ethyl-d10 as an internal standard, which is added at the beginning of the sample preparation, allows for accurate quantification by correcting for any losses during the extraction and cleanup steps, as well as for any matrix-induced signal suppression or enhancement during the LC-MS/MS analysis.

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

-

Standards: Thiophanate-ethyl (analytical standard), Thiophanate-ethyl-d10 (internal standard)

-

QuEChERS Extraction Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate (e.g., EN 15662 formulation)

-

dSPE Cleanup Sorbents: Primary secondary amine (PSA), C18 (octadecylsilane), Graphitized carbon black (GCB)

-

Other: 50 mL and 15 mL polypropylene centrifuge tubes, ceramic homogenizers, vortex mixer, centrifuge, syringe filters (0.22 µm PTFE).

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS

This protocol is a general procedure for the extraction and cleanup of thiophanate-ethyl residues from high-water-content fruit and vegetable matrices.

1. Sample Homogenization:

- Weigh 10 g (± 0.1 g) of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube.

- For dry commodities, such as raisins, rehydrate the sample prior to extraction. For example, a 5 g sample can be rehydrated with 8.5 mL of deionized water.[1]

2. Internal Standard Spiking:

- Add a known amount of Thiophanate-ethyl-d10 internal standard solution to the sample. The final concentration should be in the mid-range of the calibration curve.

3. Extraction:

- Add 10 mL of acetonitrile to the centrifuge tube.

- Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

- Immediately cap the tube and shake vigorously for 1 minute.

- Centrifuge at ≥ 4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents. The choice of sorbents depends on the matrix:

- General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA.

- Samples with High Fat Content: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.

- Samples with High Pigment Content (e.g., spinach, bell peppers): 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB.

- Vortex the tube for 30 seconds.

- Centrifuge at ≥ 10000 rpm for 2 minutes.

5. Final Extract Preparation:

- Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

- The extract is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 5 mM Ammonium formate and 0.1% Formic acid in Water.[2]

-

Mobile Phase B: 5 mM Ammonium formate and 0.1% Formic acid in Methanol.[2]

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Program:

Time (min) % B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: The following table provides suggested Multiple Reaction Monitoring (MRM) transitions for thiophanate-ethyl and a theoretical estimation for its deuterated internal standard, Thiophanate-ethyl-d10. Note: The transitions for Thiophanate-ethyl-d10 are theoretical and should be confirmed experimentally. The most intense transition is typically used for quantification (Quantifier) and the second most intense for confirmation (Qualifier).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Thiophanate-ethyl (Quantifier) | 371.1 | 207.1 | 15 | 50 |

| Thiophanate-ethyl (Qualifier) | 371.1 | 106.0 | 25 | 50 |

| Thiophanate-ethyl-d10 (Quantifier) | 381.1 | 212.1 | 15 | 50 |

| Thiophanate-ethyl-d10 (Qualifier) | 381.1 | 111.0 | 25 | 50 |

Quantitative Data Summary

The following tables summarize typical validation data for the analysis of thiophanate-ethyl in various fruit and vegetable matrices using QuEChERS and LC-MS/MS. The data presented is a synthesis from multiple sources and represents expected performance.

Table 1: Method Validation Data for Thiophanate-ethyl

| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Apple | 0.01 | 95 | 8 |

| 0.1 | 98 | 6 | |

| Grapes | 0.01 | 92 | 11 |

| 0.1 | 96 | 7 | |

| Tomato | 0.01 | 89 | 12 |

| 0.1 | 94 | 9 | |

| Spinach | 0.01 | 85 | 15 |

| 0.1 | 91 | 10 |

Table 2: Method Performance Characteristics

| Parameter | Value |

| Linearity (r²) | > 0.99 |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Limit of Detection (LOD) | 0.003 mg/kg |

Visualizations

Caption: Experimental workflow for pesticide residue analysis.

Caption: Logical relationships in the analytical method.

References

Application of Thiophanate-ethyl-d10 in Environmental Monitoring Studies: A Detailed Guide

Introduction